molecular formula C8H5NO2 B012333 2,1-Benzoxazole-4-carbaldehyde CAS No. 107096-56-0

2,1-Benzoxazole-4-carbaldehyde

Cat. No. B012333
M. Wt: 147.13 g/mol
InChI Key: OABPRUYGJBZYOO-UHFFFAOYSA-N
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Description

2,1-Benzoxazole-4-carbaldehyde is a chemical compound with the molecular formula C9H7NO2 . It is a member of the benzoxazole family, which are bicyclic compounds containing a benzene ring fused to an oxazole ring . Benzoxazoles are known for their wide range of pharmacological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and industrial areas .


Synthesis Analysis

Benzoxazoles can be synthesized using various methods. One common method involves the use of 2-aminophenol as a precursor . The reaction is performed under mild conditions and only produces water as a byproduct . Another method involves the use of imidazolium chlorozincate (II) ionic liquid supported into Fe3O4 nanoparticles under solvent-free sonication .


Molecular Structure Analysis

The molecular structure of 2,1-Benzoxazole-4-carbaldehyde can be confirmed by IR, 1H/13C-NMR, and mass spectroscopy . The presence of specific absorption bands in the IR spectrum can indicate the presence of certain functional groups .


Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized from 2-aminophenol derivatives containing a methyl group at the 4-position, providing desired products in moderate yields . The reaction of Lewis base (nitrogen on pyridine-4-carbaldehyde) and Lewis acidic sites on catalyst produced the coordinate covalent bond led to deactivate the catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,1-Benzoxazole-4-carbaldehyde can be determined using various spectroscopic techniques. For example, the presence of specific absorption bands in the IR spectrum can indicate the presence of certain functional groups .

Future Directions

Benzoxazole derivatives have gained a lot of importance in recent years due to their wide range of pharmacological activities . Future research could focus on developing new synthetic strategies for benzoxazole derivatives, exploring their potential applicability in various fields, and investigating their bio-applicability against various diseases .

properties

IUPAC Name

2,1-benzoxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-4-6-2-1-3-8-7(6)5-11-9-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABPRUYGJBZYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NOC=C2C(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20555880
Record name 2,1-Benzoxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,1-Benzoxazole-4-carbaldehyde

CAS RN

107096-56-0
Record name 2,1-Benzoxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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